![molecular formula C16H17NO3 B5544330 N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B5544330.png)

N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

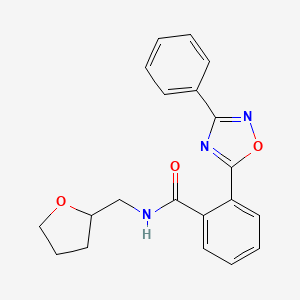

The synthesis of related compounds typically involves acylation reactions under specific conditions. For example, acylation of N-substituted exo-2-hydroxy-5-oxo-4-oxatricyclo[4.2.1.0^3,7^]nonane-endo-9-carboxamides in boiling glacial acetic acid produces trans-diacetoxy imides of the norbornane series, with structural confirmation through IR, ^1H NMR, mass spectra, and X-ray analysis in some cases (Palchikov et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family has been elucidated using a variety of spectroscopic and crystallographic techniques. The crystal structure of some derivatives has been determined by X-ray diffraction, revealing detailed molecular conformations and establishing the stereochemistry of the compounds (Fernández et al., 1995).

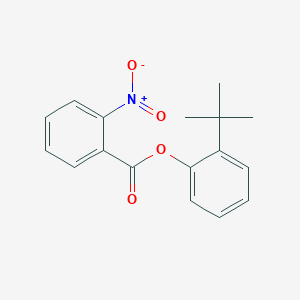

Chemical Reactions and Properties

Reactions involving similar compounds often result in the formation of structurally complex products. For instance, the reaction of N-aryl-2,6,9-trioxabicyclo[3.3.1]nona-3,7-diene-4-carboxamides with aromatic amines leads to the synthesis of bis-derivatives, with the reaction pathway and the chirality of these compounds being subjects of study (Kappe et al., 1992).

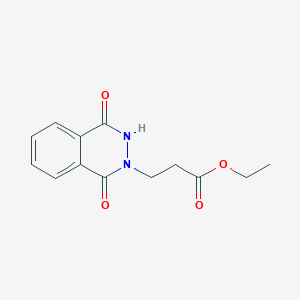

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various conditions. The crystal structure often reveals a complex geometry, such as a seven-coordinate dimer configuration in related compounds, which can influence physical properties like luminescence (Chang, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure. For example, the presence of certain functional groups can lead to a highly active nature in catalytic oxidation of alcohols to their corresponding carbonyl compounds, as observed in derivatives of 9-azabicyclo[3.3.1]nonane N-oxyl (Shibuya et al., 2009).

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

One study discusses the acylation of N-substituted exo-2-hydroxy-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-endo-9-carboxamides in boiling glacial acetic acid, leading to trans-diacetoxy imides of the norbornane series. This reaction is significant for understanding the behavior of similar compounds under acylation conditions, as well as the impact of reaction time on product composition. The structure of the products was confirmed through various spectroscopic methods, demonstrating the versatility of N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0^3,7^]nonane-9-carboxamide derivatives in synthetic chemistry (Palchikov et al., 2010).

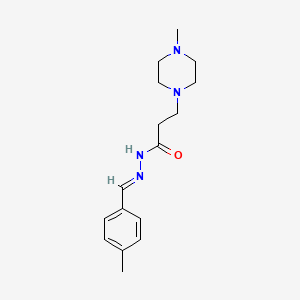

Advanced Organic Synthesis

Another research area involves the total synthesis of racemic and optically active coronafacic acids, highlighting the compound's utility in synthesizing complex molecular structures. This synthesis process involves stereoselective alkylation and reduction reactions, showcasing the compound's role in creating structurally diverse and biologically significant molecules (Ohira, 1984).

Novel Synthetic Routes

Research into synthesizing new homoconduritols and homoaminoconduritols starting from methyl 1,3,5-cycloheptatriene-7-carboxylate illustrates the compound's potential in generating new molecules with varied biological activities. This includes the formation of homoconduritol F derivatives through reactions like epoxidation and cis-hydroxylation, further demonstrating the chemical versatility and potential applications of N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0^3,7^]nonane-9-carboxamide derivatives in medicinal chemistry and drug design (Kaya et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-8-3-2-4-10(5-8)17-15(18)13-9-6-11-12(7-9)20-16(19)14(11)13/h2-5,9,11-14H,6-7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBLCAHIETVXPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2C3CC4C2C(=O)OC4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5544264.png)

![2-(4-chlorophenyl)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5544279.png)

![4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544287.png)

![methyl 4-({4-[(hydroxyimino)methyl]phenoxy}methyl)benzoate](/img/structure/B5544290.png)

![1-phenyl-4-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2-piperazinone](/img/structure/B5544305.png)

![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5544306.png)

![4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine](/img/structure/B5544319.png)

![4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5544349.png)